Cas no 1260839-57-3 (2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one)

2-Chloro-1-(3-methylpyridin-2-yl)ethan-1-one is a versatile organic intermediate with applications in pharmaceutical and agrochemical synthesis. Its pyridine moiety and reactive chloroacetyl group make it a valuable building block for constructing heterocyclic compounds. The compound exhibits good stability under standard storage conditions and demonstrates high reactivity in nucleophilic substitution reactions, facilitating further functionalization. Its well-defined structure ensures consistent performance in synthetic pathways, particularly in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. The presence of the methyl group on the pyridine ring can influence regioselectivity in subsequent reactions, offering additional synthetic control. Proper handling is advised due to its potential lachrymatory properties.
2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one structure
1260839-57-3 structure
Product name:2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one
CAS No:1260839-57-3
MF:C8H8ClNO
MW:169.608221054077
MDL:MFCD11847344
CID:4471477
PubChem ID:53416743

2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-CHLORO-1-(3-METHYL-2-PYRIDINYL)ETHANONE
    • 2-Chloro-1-(3-methyl-pyridin-2-yl)-ethanone
    • 2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one
    • SB32399
    • EN300-1981611
    • 877-318-9
    • AKOS017515801
    • 2-CHLORO-1-(3-METHYLPYRIDIN-2-YL)ETHANONE
    • 1260839-57-3
    • KAC83957
    • CS-0279495
    • MFCD11847344
    • MDL: MFCD11847344
    • Inchi: InChI=1S/C8H8ClNO/c1-6-3-2-4-10-8(6)7(11)5-9/h2-4H,5H2,1H3
    • InChI Key: MRKZHKSNVNESSQ-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=O)CCl)N=CC=C1

Computed Properties

  • Exact Mass: 169.0294416Da
  • Monoisotopic Mass: 169.0294416Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 30Ų

2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0784-500mg
2-Chloro-1-(3-methyl-pyridin-2-yl)-ethanone
1260839-57-3 96%
500mg
¥3926.03 2025-01-20
Enamine
EN300-1981611-0.05g
2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one
1260839-57-3
0.05g
$647.0 2023-09-16
eNovation Chemicals LLC
Y1131998-5g
2-Chloro-1-(3-methyl-pyridin-2-yl)-ethanone
1260839-57-3 95%
5g
$3355 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0784-5g
2-Chloro-1-(3-methyl-pyridin-2-yl)-ethanone
1260839-57-3 96%
5g
25424.31CNY 2021-05-08
Enamine
EN300-1981611-0.25g
2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one
1260839-57-3
0.25g
$708.0 2023-09-16
Enamine
EN300-1981611-0.5g
2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one
1260839-57-3
0.5g
$739.0 2023-09-16
Enamine
EN300-1981611-5.0g
2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one
1260839-57-3
5g
$4102.0 2023-06-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0784-100mg
2-Chloro-1-(3-methyl-pyridin-2-yl)-ethanone
1260839-57-3 96%
100mg
¥1643.86 2025-01-20
A2B Chem LLC
AE60804-500mg
2-chloro-1-(3-methylpyridin-2-yl)ethanone
1260839-57-3 98%
500mg
$908.00 2024-04-20
abcr
AB445169-250mg
2-Chloro-1-(3-methylpyridin-2-yl)ethanone, min. 95 %; .
1260839-57-3
250mg
€503.40 2024-08-03

Additional information on 2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one

Introduction to 2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one (CAS No. 1260839-57-3) in Modern Chemical Research

2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one, identified by its CAS number 1260839-57-3, is a significant compound in the realm of pharmaceutical and agrochemical synthesis. This heterocyclic ketone features a chlorinated acetyl group attached to a pyridine ring, making it a versatile intermediate in organic transformations. Its unique structural attributes have garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel bioactive molecules.

The compound’s molecular framework, consisting of a chloro-substituted ethanone moiety linked to a 3-methylpyridine backbone, provides a rich scaffold for further functionalization. Such structural motifs are frequently employed in the synthesis of pharmacophores targeting various biological pathways. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, facilitating diverse chemical reactions such as nucleophilic additions, condensations, and cyclizations.

In recent years, 2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one has been explored in the context of drug discovery initiatives. Its pyridine core is a common feature in many bioactive compounds, exhibiting interactions with biological targets such as enzymes and receptors. The chloro substituent further modulates its pharmacokinetic properties, influencing solubility and metabolic stability—critical factors in drug development. Researchers have leveraged this compound to synthesize derivatives with enhanced binding affinity and selectivity for therapeutic applications.

One notable area of investigation involves the use of 2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one as a precursor in the synthesis of kinase inhibitors. Kinases play pivotal roles in cellular signaling cascades, making them attractive targets for therapeutic intervention. The compound’s ability to undergo facile modifications allows chemists to fine-tune its structure for optimal interaction with kinase active sites. Preliminary studies have demonstrated promising results in inhibiting aberrant signaling pathways associated with certain diseases.

Moreover, the agrochemical sector has shown interest in this compound due to its potential as a precursor for herbicides and pesticides. The structural features of 2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one enable the development of molecules with improved efficacy against pests while maintaining environmental safety. Recent advancements in green chemistry have prompted researchers to explore sustainable synthetic routes for this compound, aligning with global efforts to minimize ecological impact.

The synthesis of 2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives. Advanced catalytic methods have been employed to enhance yield and purity, reducing the environmental footprint of production processes. These innovations underscore the compound’s significance not only as a research tool but also as a building block for industrial applications.

As computational chemistry advances, virtual screening techniques are being increasingly utilized to identify novel derivatives of 2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one with desired pharmacological properties. Machine learning models trained on large datasets have proven effective in predicting molecular interactions, expediting the drug discovery pipeline. This integration of computational methods with traditional synthetic approaches has revitalized interest in this class of compounds.

The future prospects of 2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one are promising, with ongoing research focusing on expanding its utility across diverse fields. Innovations in synthetic methodologies and interdisciplinary collaborations between academia and industry are expected to unlock new possibilities for this versatile intermediate. As the demand for tailored chemical solutions grows, compounds like 1260839-57-3 will continue to play a pivotal role in shaping the future of chemical research.

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(CAS:1260839-57-3)2-chloro-1-(3-methylpyridin-2-yl)ethan-1-one
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